molecular formula C15H10Cl2N2O2 B5379109 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B5379109
M. Wt: 321.2 g/mol
InChI Key: NNGZYWYKLNTLMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole, also known as CMPO, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. CMPO is a derivative of oxadiazole, a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound has a unique structure that makes it an attractive candidate for various research applications.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole may interact with specific proteins or enzymes in the body, leading to changes in cellular function. This could potentially explain its observed effects on various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has a range of biochemical and physiological effects. For example, 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. Additionally, 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its unique structure, which makes it an attractive candidate for various research applications. Additionally, 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is relatively easy to synthesize, which makes it readily available for use in research studies. However, one of the limitations of using 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole. One potential direction is to further investigate its mechanism of action in order to better understand its effects on various biological processes. Additionally, 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole could be further studied for its potential applications in the treatment of oxidative stress-related and inflammatory diseases. Finally, 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole could be explored for its potential use in electronic devices, such as organic solar cells and transistors.
Conclusion:
In conclusion, 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound with a unique structure that has gained significant attention in recent years due to its potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been shown to have a range of biochemical and physiological effects. However, its mechanism of action is not fully understood, and further research is needed to fully explore its potential applications.

Synthesis Methods

The synthesis of 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole involves a multistep process that includes the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This is followed by the reaction of 2-chlorobenzoyl chloride with 5-chloro-2-methoxyaniline to form 3-(5-chloro-2-methoxyphenyl)-2-chlorobenzamide. The final step involves the reaction of 3-(5-chloro-2-methoxyphenyl)-2-chlorobenzamide with sodium azide to form 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole.

Scientific Research Applications

3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is in the field of organic electronics. 3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to exhibit excellent charge transport properties, making it an attractive candidate for use in electronic devices such as solar cells and transistors.

properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c1-20-13-7-6-9(16)8-11(13)14-18-15(21-19-14)10-4-2-3-5-12(10)17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGZYWYKLNTLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NOC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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